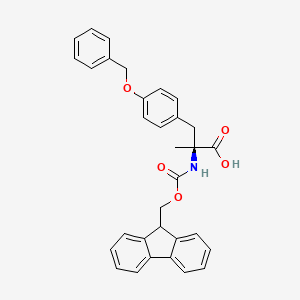

Fmoc-O-benzyl-alpha-methyl-L-Tyr

Description

Significance of Unnatural Amino Acids in Peptide Science

The strategic incorporation of unnatural amino acids has become a cornerstone of modern peptide and protein engineering, offering a rational approach to designing molecules with tailored functionalities. nih.gov These non-canonical building blocks provide a vast chemical space for optimizing peptide-based drugs and research tools. cpcscientific.comsigmaaldrich.com

Unnatural amino acids are instrumental in fine-tuning the properties of peptides. cpcscientific.com By introducing novel side chains or modifying the peptide backbone, researchers can enhance a peptide's stability, potency, and selectivity. sigmaaldrich.com For instance, the incorporation of UAAs can shield peptides from proteolytic degradation by enzymes that recognize specific natural amino acid sequences. cpcscientific.com This increased stability translates to a longer half-life in biological systems, a critical factor for therapeutic efficacy. Furthermore, UAAs can be used to create peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. sigmaaldrich.com

The inherent chirality of many unnatural amino acids makes them valuable as chiral building blocks in asymmetric synthesis. sigmaaldrich.comresearchgate.net This is particularly important in drug development, where the stereochemistry of a molecule can significantly impact its biological activity and safety. UAAs also serve as versatile molecular scaffolds for the construction of diverse combinatorial libraries, facilitating the discovery of new lead compounds. sigmaaldrich.com Their structural diversity allows for the creation of unique three-dimensional arrangements, which can be crucial for high-affinity binding to biological targets. nih.gov

The α-Methyl Amino Acid Motif in Peptide Design

Among the various types of unnatural amino acids, α-methyl amino acids represent a particularly important class. These are characterized by the substitution of the α-hydrogen atom with a methyl group. This seemingly minor modification has profound consequences for the peptide's structure and function. nih.gov

A key strategy in enhancing the bioactivity of peptides is to reduce their conformational flexibility. magtech.com.cnprismbiolab.com Linear peptides often exist as a dynamic ensemble of different conformations in solution, and only a specific conformation is responsible for binding to the target receptor. nih.gov By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity and selectivity. nih.govnih.gov The introduction of α-methyl amino acids is a powerful method for achieving this conformational restriction. magtech.com.cnenamine.net The steric hindrance imposed by the α-methyl group limits the range of accessible dihedral angles (phi and psi) of the peptide backbone, thereby favoring specific secondary structures. researchgate.net

Peptides containing α-methylated amino acids exhibit significantly increased resistance to enzymatic degradation. nih.govenamine.net Proteolytic enzymes have specific recognition sites and require a certain degree of flexibility in the peptide backbone to bind and cleave the peptide bond. nih.gov The conformational constraints imposed by the α-methyl group can prevent the peptide from adopting the extended conformation necessary for enzyme recognition and hydrolysis, thus enhancing its stability. nih.govnih.gov This increased proteolytic resistance is a major advantage in the development of peptide-based drugs. frontiersin.orgbiorxiv.org

The incorporation of α-methyl amino acids has a pronounced effect on the secondary structure of peptides, often promoting the formation of helical or turn structures. nih.govnih.gov The restricted conformational freedom around the α-carbon atom favors the adoption of well-defined secondary structures, such as α-helices and β-turns. researchgate.netnih.gov The specific type of secondary structure induced can depend on the chirality of the α-methyl amino acid and its position within the peptide sequence. This ability to control the secondary structure is crucial for designing peptides that can effectively mimic the binding epitopes of larger proteins or interact with specific biological targets. acs.orgnih.gov

Role of Protecting Groups in Peptide Synthesis

At the heart of modern peptide synthesis lies the concept of protecting groups. These are chemical moieties that are temporarily attached to reactive functional groups on an amino acid to prevent them from participating in unwanted side reactions during the peptide chain elongation process. nih.gov The ideal protecting group is one that can be introduced easily, is stable throughout the various steps of peptide synthesis, and can be removed selectively under mild conditions without affecting other parts of the peptide. nih.gov

The use of orthogonal protecting groups, which can be removed under distinct chemical conditions, is a cornerstone of modern peptide synthesis, allowing for the precise and controlled assembly of complex peptide sequences. nih.gov

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for creating peptides in the laboratory. In this technique, the peptide is assembled step-by-step while one end is anchored to a solid support, or resin. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a lynchpin of modern SPPS, serving as a temporary protecting group for the α-amino group (Nα) of the incoming amino acid. nih.govmdpi.com

The key advantage of the Fmoc group is its base-lability. It is stable under the acidic and coupling conditions used during peptide synthesis but can be readily and cleanly removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.govmdpi.com This deprotection step liberates the Nα-amino group, allowing it to form a peptide bond with the next Fmoc-protected amino acid in the sequence. This iterative cycle of deprotection and coupling is repeated until the desired peptide is fully assembled. mdpi.com The mild conditions required for Fmoc removal make it compatible with a wide range of sensitive and modified amino acids. nih.gov

The amino acid tyrosine possesses a reactive hydroxyl (-OH) group on its phenolic side chain. If left unprotected during peptide synthesis, this hydroxyl group can undergo undesirable side reactions. The O-benzyl group (Bzl) is a commonly employed "permanent" protecting group for the tyrosine side chain. chemimpex.com

Unlike the temporary Fmoc group, the benzyl (B1604629) ether linkage is stable to the basic conditions used for Fmoc removal. It is also generally stable to the repetitive coupling steps. The O-benzyl group is typically removed at the final stage of synthesis, concurrently with the cleavage of the peptide from the solid support, using strong acidic conditions, such as treatment with trifluoroacetic acid (TFA). nih.govchemimpex.com This orthogonal stability, where the Nα-Fmoc group is removed by a base and the side-chain O-benzyl group is removed by an acid, is a classic example of the strategic use of protecting groups to achieve a controlled and efficient synthesis.

Contextualizing Fmoc-O-benzyl-α-methyl-L-Tyrosine within Unnatural Amino Acid Research

Fmoc-O-benzyl-α-methyl-L-Tyrosine is a non-natural, or unnatural, amino acid derivative that combines the protective features of the Fmoc and O-benzyl groups with a key structural modification: the presence of a methyl group at the alpha-carbon (Cα). This α-methylation is what truly sets this compound apart and places it at the forefront of unnatural amino acid research.

The introduction of a methyl group at the Cα position of an amino acid has profound consequences for the resulting peptide's structure and function. This modification introduces significant steric hindrance, which restricts the conformational freedom of the peptide backbone. This constraint can be strategically employed to induce and stabilize specific secondary structures, such as α-helices or β-turns, which are often crucial for a peptide's biological activity.

Furthermore, the α-methyl group can enhance the peptide's resistance to enzymatic degradation. Proteases, the enzymes that break down peptides and proteins, often recognize and cleave at specific amino acid residues. The steric bulk of the α-methyl group can prevent the peptide from fitting into the active site of these enzymes, thereby increasing its half-life in a biological system.

Therefore, Fmoc-O-benzyl-α-methyl-L-Tyrosine is a highly valuable building block for peptide chemists. It provides a means to incorporate a conformationally constrained and proteolytically stable tyrosine analog into a peptide sequence using standard Fmoc-based SPPS protocols. The Fmoc group guides its stepwise incorporation, while the O-benzyl group ensures the tyrosine side chain remains inert until the final deprotection step. The α-methyl group, the core of its "unnatural" character, offers a powerful tool to fine-tune the three-dimensional structure and metabolic stability of the final peptide product. This makes it a key component in the development of novel peptide-based drugs and advanced biomaterials.

| Property | Description |

| CAS Number | 428868-52-4 chemimpex.comscbt.comglpbio.comglentham.comwin-winchemical.com |

| Molecular Formula | C32H29NO5 chemimpex.comscbt.comglpbio.com |

| Molecular Weight | 507.58 g/mol chemimpex.comscbt.comglpbio.com |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% (HPLC) chemimpex.com |

| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. chemimpex.com |

| Storage | Typically stored at 2-8°C chemimpex.com |

Interactive Data Table: Physicochemical Properties of Fmoc-N-methyl-O-benzyl-L-Tyrosine (Note: Data is for the closely related N-methylated compound, as specific experimental data for the alpha-methylated version is not readily available in public literature.)

| Feature | Role/Effect |

| Fmoc Group | Temporary Nα-protection, removed by mild base (e.g., piperidine). Enables stepwise peptide synthesis. nih.govmdpi.com |

| O-Benzyl Group | "Permanent" protection of the tyrosine side-chain hydroxyl group. Stable to base, removed by strong acid (e.g., TFA). Prevents side reactions. nih.govchemimpex.com |

| α-Methyl Group | Introduces steric hindrance, restricting backbone conformational freedom. Can induce helical structures and increase resistance to enzymatic degradation. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H29NO5 |

|---|---|

Molecular Weight |

507.6 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-(4-phenylmethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C32H29NO5/c1-32(30(34)35,19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23)33-31(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29/h2-18,29H,19-21H2,1H3,(H,33,36)(H,34,35)/t32-/m0/s1 |

InChI Key |

MSUXRPLCIWVBRD-YTTGMZPUSA-N |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc O Benzyl α Methyl L Tyrosine and Its Precursors

General Strategies for α-Methylated Amino Acid Synthesis

α-Methylated amino acids are crucial building blocks in medicinal chemistry, known for conferring increased proteolytic stability and inducing specific secondary structures in peptides. researchgate.netresearchgate.net Their synthesis requires specialized methods to control stereochemistry at the quaternary α-carbon.

Alkylation: A primary method for introducing the α-methyl group is through the alkylation of an enolate or enolate equivalent of a protected amino acid. acs.org One approach utilizes pseudoephenamine as a chiral auxiliary to construct quaternary α-methyl α-amino acids with high diastereoselectivity. nih.govacs.org This method is versatile and allows for the use of various electrophilic partners, with the final product being obtained through mild hydrolysis. nih.govacs.org

Oxazolidinone Intermediates: The use of 5-oxazolidinones, formed from N-protected amino acids and formaldehyde, presents another mild and general route to N-methylated amino acids. acs.org This strategy was later adapted for the synthesis of Fmoc-N-methyl-α-amino acids. The key step involves the reductive opening of the oxazolidinone ring, which can be achieved using triethylsilane and trifluoroacetic acid (TFA) or, more efficiently, with Lewis acids like AlCl₃. acs.orgresearchgate.netacs.org The Lewis acid-mediated reduction offers excellent yields and allows for a simpler workup, making it suitable for large-scale preparations. acs.org This approach has been successfully applied to a variety of amino acids with different side-chain functionalities. researchgate.netacs.org

Table 1: Comparison of Reductive Cleavage Conditions for Oxazolidinone Intermediates

| Reagent System | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|

| Triethylsilane/TFA | Milder than some traditional methods | Requires strong acid, potential for side reactions | acs.org |

| Lewis Acids (e.g., AlCl₃)/Triethylsilane | Higher yields, simpler workup, more environmentally benign | Sensitivity to moisture | acs.org |

Biocatalysis offers a green and highly selective alternative for the synthesis of amino acid derivatives. Enzymes can perform complex transformations with high enantioselectivity under mild conditions. nih.gov For L-tyrosine derivatives, a one-pot, two-step enzymatic cascade has been developed. acs.orgresearchgate.netacs.org This system uses a P450 monooxygenase to hydroxylate a monosubstituted benzene, followed by a tyrosine phenol (B47542) lyase (TPL) that catalyzes the C-C bond formation and asymmetric amination with pyruvate (B1213749) and ammonia. acs.orgresearchgate.netacs.org This method has been shown to produce L-tyrosine derivatives, such as 3-methyl-L-tyrosine, in high yields and with excellent enantiomeric excess (>97% ee). acs.orgresearchgate.net

Table 2: Key Enzymes in Biocatalytic Synthesis of L-Tyrosine Derivatives

| Enzyme | Function | Starting Materials | Product | Reference |

|---|---|---|---|---|

| P450 Monooxygenase (BM3) | Regioselective hydroxylation | Monosubstituted benzenes, O₂ | o-substituted phenols | acs.orgresearchgate.netacs.org |

| Tyrosine Phenol Lyase (TPL) | C-C coupling and asymmetric amination | Phenols, pyruvate, NH₃ | L-Tyrosine derivatives | acs.orgresearchgate.netacs.org |

Specific Synthesis of α-Methyl-L-Tyrosine Core

The direct synthesis of the α-methyl-L-tyrosine core has been documented through various chemical routes. One reported method involves starting from an amide precursor which is then hydrolyzed using 48% hydrobromic acid at elevated temperatures. chemicalbook.com After a series of workup steps including washing, concentration, and pH adjustment with aqueous ammonia, (-)-α-methyl-L-tyrosine (metyrosine) is isolated as a white solid. chemicalbook.comchemicalbook.com The purity and identity of the product are typically confirmed by techniques such as HPLC and NMR spectroscopy. chemicalbook.com

Orthogonal Protection Strategies for Fmoc-O-benzyl-α-methyl-L-Tyrosine

Orthogonal protection is a fundamental concept in peptide synthesis, allowing for the selective removal of one protecting group in the presence of others. nih.govresearchgate.netwikipedia.org The Fmoc/tBu strategy is a widely used orthogonal system where the base-labile Fmoc group protects the N-terminus and acid-labile groups like tert-butyl (tBu) and benzyl (B1604629) (Bzl) protect the side chains. nih.govresearchgate.netbiosynth.com

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines, essential in solid-phase peptide synthesis (SPPS). wikipedia.orgontosight.ai Its stability to acid allows for the use of acid-labile side-chain protecting groups. total-synthesis.com The Fmoc group is typically introduced by reacting the amino acid with either 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgontosight.ainumberanalytics.com Fmoc-OSu is often preferred due to its greater stability and fewer side reactions. total-synthesis.com The reaction is usually carried out under mild basic conditions, for example, with sodium bicarbonate in an aqueous dioxane solution. wikipedia.org

The phenolic hydroxyl group of tyrosine requires protection to prevent side reactions during peptide synthesis. The benzyl (Bzl) group is a common choice for this purpose. thieme-connect.deontosight.ai It can be introduced by reacting L-tyrosine with benzyl bromide or benzyl chloride in the presence of a base. ontosight.ai While the O-benzyl group is stable to the basic conditions used for Fmoc deprotection, its lability in acid must be considered. thieme-connect.de To enhance stability against acid cleavage, particularly in the Boc/Bzl strategy, halogenated benzyl derivatives like 2,6-dichlorobenzyl have been developed. thieme-connect.de In the context of the Fmoc/tBu strategy, the standard benzyl ether is generally sufficient. nih.govthieme-connect.de The combination of the Fmoc group on the nitrogen and the benzyl group on the tyrosine side chain provides an orthogonal set of protecting groups suitable for the stepwise assembly of peptides. nih.govresearchgate.netwikipedia.org

Considerations for Stereochemical Control during Synthesis

Maintaining the L-configuration at the α-carbon is paramount throughout the synthesis of Fmoc-O-benzyl-α-methyl-L-Tyrosine. The introduction of the α-methyl group presents a significant stereochemical challenge, as it creates a quaternary stereocenter.

Several strategies are employed to control the stereochemistry during the synthesis of α-methyl amino acids:

Chiral Auxiliaries: One established method involves the use of a chiral auxiliary, which is temporarily attached to the amino acid precursor. This auxiliary directs the alkylation step to occur from a specific face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenter. After the α-methylation, the auxiliary is cleaved to yield the desired α-methyl amino acid enantiomer.

Asymmetric Catalysis: The use of chiral catalysts in hydrogenation or alkylation reactions is another powerful approach. nih.gov For example, asymmetric hydrogenation of a dehydroamino acid precursor using a chiral catalyst can selectively produce one enantiomer of the α-methyl amino acid. nih.gov

Enantioselective Alkylation: Diastereoselective alkylation of chiral enolates derived from glycine (B1666218) is a well-established method. acs.org The chiral environment created by the enolate directs the incoming methyl group to a specific position.

Enzyme-Catalyzed Resolution: In some cases, a racemic mixture of the α-methyl amino acid can be synthesized and then resolved into its constituent enantiomers using enzymes that selectively act on one of the enantiomers.

The choice of method depends on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the required enantiomeric purity of the final product. For the synthesis of Fmoc-O-benzyl-α-methyl-L-Tyrosine, it is crucial that the chosen method for α-methylation is compatible with the existing benzyl ether protecting group and does not lead to racemization at the α-carbon.

Purification and Isolation Methodologies

The purification of Fmoc-O-benzyl-α-methyl-L-Tyrosine is a critical step to ensure the high purity required for applications such as peptide synthesis. The purification strategy typically involves a combination of techniques to remove unreacted starting materials, byproducts, and any diastereomeric impurities.

Initial Work-up: Following the final Fmoc protection step, a standard aqueous work-up is usually performed to remove water-soluble impurities and excess reagents. This may involve extraction with an organic solvent, followed by washing with acidic and basic solutions to remove any remaining unreacted amino acid or Fmoc-reagent byproducts.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude Fmoc-O-benzyl-α-methyl-L-Tyrosine is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The pure compound will crystallize out of the solution, leaving impurities behind in the mother liquor. The choice of solvent is critical and is often determined empirically.

Chromatography: For higher purity or when crystallization is not effective, chromatographic techniques are employed.

Flash Column Chromatography: This is a common method for purifying multi-gram quantities of the product. The crude material is loaded onto a column packed with silica (B1680970) gel and eluted with a solvent system of increasing polarity. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, especially for analytical or demanding applications, preparative HPLC is the method of choice. Reversed-phase HPLC, using a C18 column and a gradient of water and acetonitrile (B52724) containing a small amount of an acid like trifluoroacetic acid (TFA), is often effective for purifying Fmoc-protected amino acids.

The purity of the final isolated product is typically assessed by analytical HPLC and characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and structure.

Applications in Peptide and Peptidomimetic Design

Incorporation into Peptides via Solid Phase Peptide Synthesis (SPPS)

The primary method for integrating Fmoc-O-benzyl-alpha-methyl-L-Tyr into peptide chains is Solid Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support.

The incorporation of sterically hindered amino acids like α-methylated residues into a peptide sequence through Fmoc-based SPPS presents a significant challenge. The bulky nature of these amino acids can impede the coupling reaction, leading to lower yields and incomplete sequences. To overcome this, specialized protocols are often required. These may include the use of more potent coupling reagents, such as HATU or HCTU, and extended coupling times to ensure the reaction proceeds to completion. The choice of solvent and temperature can also be optimized to enhance the efficiency of the coupling step.

Achieving high coupling efficiency is paramount in SPPS to ensure the synthesis of the desired full-length peptide. With sterically hindered amino acids like this compound, the potential for incomplete coupling and the formation of deletion sequences increases. To mitigate this, a double coupling strategy is often employed, where the coupling step is repeated to drive the reaction to completion. Additionally, capping of any unreacted amino groups with reagents like acetic anhydride (B1165640) can prevent the formation of undesired side products in subsequent steps. Careful selection of the coupling reagents and reaction conditions is also crucial to minimize side reactions, such as racemization.

Design of Conformationally Constrained Peptides

A major application of this compound is in the design of peptides with restricted conformations. The alpha-methyl group significantly limits the rotational freedom around the peptide backbone, forcing the peptide to adopt a more defined three-dimensional structure.

The incorporation of α-methylated amino acids can be a powerful strategy for inducing specific secondary structures within a peptide. For instance, the placement of this compound at specific positions within a peptide sequence can promote the formation of α-helices or β-turns. This is because the steric bulk of the alpha-methyl group restricts the possible phi (φ) and psi (ψ) dihedral angles of the peptide backbone, favoring conformations that are consistent with these secondary structural elements. This level of control over peptide conformation is highly desirable for designing peptides with specific biological activities.

Development of Protease-Resistant Peptide Scaffolds

Peptides, in their natural form, are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic potential. The alpha-methyl group in this compound provides a steric shield that hinders the approach of proteases to the peptide backbone. This steric hindrance significantly reduces the rate of enzymatic cleavage, leading to peptides with enhanced stability and longer in vivo half-lives. This increased resistance to proteolysis is a critical attribute for the development of peptide-based drugs.

Rational Design of Bioactive Peptides and Peptidomimetics

The incorporation of Fmoc-O-benzyl-alpha-methyl-L-Tyrosine into peptide sequences is a strategic approach in the rational design of bioactive molecules. This modified amino acid introduces conformational constraints that can significantly influence the peptide's three-dimensional structure, a critical determinant of its interaction with biological targets.

Engineering for Enhanced Target Selectivity and Affinity

The alpha-methyl group of Fmoc-O-benzyl-alpha-methyl-L-Tyrosine plays a pivotal role in restricting the conformational freedom of the peptide backbone. This constraint can pre-organize the peptide into a bioactive conformation that is more favorable for binding to a specific receptor or enzyme. By reducing the entropic penalty upon binding, the affinity of the peptide for its target can be significantly increased.

The introduction of such conformational constraints is a key strategy in designing peptides with high specificity. For instance, in the development of protein tyrosine kinase (PTK) inhibitors, linear peptides based on natural protein substrates are often susceptible to hydrolysis. The cyclization and introduction of conformationally constrained amino acids can lead to more stable and potent inhibitors. nih.gov The defined side-chain orientation imposed by alpha-methylation can lead to optimal substrates with enhanced phosphorylation efficiency and selectivity for specific kinases.

Furthermore, the benzyl (B1604629) group protecting the hydroxyl function of the tyrosine side chain prevents unwanted side reactions during synthesis and allows for selective deprotection at a later stage, enabling further site-specific modifications to fine-tune binding interactions.

| Feature of this compound | Contribution to Target Selectivity and Affinity |

| Alpha-Methyl Group | Restricts backbone dihedral angles (φ, ψ), reducing conformational flexibility and pre-organizing the peptide into a bioactive conformation. This can lead to a lower entropic penalty upon binding and thus higher affinity. |

| Benzyl Protection of Tyrosine | Prevents unwanted side reactions during synthesis, ensuring the integrity of the peptide. Allows for selective deprotection for further modifications to optimize interactions with the target. |

| Fmoc Group | Facilitates stepwise and controlled incorporation into the peptide chain via standard solid-phase peptide synthesis (SPPS) protocols. nih.gov |

Strategies for Modulating Pharmacological Profiles in Peptide Design

The modification of peptides with unnatural amino acids like Fmoc-O-benzyl-alpha-methyl-L-Tyrosine is a powerful strategy to modulate their pharmacological properties. The alpha-methylation not only enhances receptor affinity but also provides steric hindrance that can protect the adjacent peptide bond from enzymatic degradation by proteases. This increased metabolic stability leads to a longer in vivo half-life, a crucial factor for therapeutic peptides. chemimpex.com

Moreover, the ability to fine-tune the conformational properties of a peptide allows for the modulation of its functional activity. Subtle changes in the peptide's three-dimensional structure can switch its activity from an agonist to an antagonist or vice versa. The structure-activity relationship of peptides is highly dependent on the spatial arrangement of key pharmacophoric groups. nih.gov By fixing the orientation of the tyrosine side chain, for example, it is possible to probe the specific conformational requirements for receptor activation or inhibition.

Research on opioid peptides has demonstrated that constraining the conformation of tyrosine residues can significantly impact receptor selectivity and biological activity. mdpi.com While direct studies on this compound are not extensively detailed in the provided results, the principles derived from studies with similar modified amino acids are applicable.

Utilization in Combinatorial Library Synthesis

Fmoc-O-benzyl-alpha-methyl-L-Tyrosine is a valuable building block for the construction of combinatorial peptide and peptidomimetic libraries. These libraries, containing a vast number of different molecules, are powerful tools for the discovery of new lead compounds with desired biological activities.

The compatibility of Fmoc-O-benzyl-alpha-methyl-L-Tyrosine with standard Fmoc-based solid-phase peptide synthesis (SPPS) allows for its straightforward incorporation into automated synthesis protocols for generating libraries. nih.gov The "split-and-mix" synthesis strategy, a common method for creating one-bead-one-compound libraries, can be readily adapted to include this and other modified amino acids.

Conformational Analysis and Structural Characterization in Peptide Contexts

Spectroscopic Methodologies for Conformational Elucidation

The precise three-dimensional structure of peptides containing α-methylated amino acids is elucidated through a combination of spectroscopic techniques, each providing unique insights into the molecule's conformation in different states.

Circular Dichroism (CD) spectroscopy is a fundamental tool for the rapid assessment of the secondary structure of peptides in solution. nih.govresearchgate.net By measuring the differential absorption of left and right circularly polarized light, CD provides characteristic spectra for α-helices, β-sheets, β-turns, and random coils. researchgate.neted.ac.uk

Peptides incorporating α-methylated amino acids are known to favor helical or β-turn conformations. nih.govnih.gov The CD spectrum of a peptide containing α-methyl-L-tyrosine would be analyzed for these signatures. An α-helical conformation is typically characterized by negative bands around 222 nm and 208 nm and a positive band around 195 nm. researchgate.net A β-sheet structure shows a negative band near 218 nm and a positive band near 195 nm. A random coil, representing an unstructured peptide, displays a strong negative band around 200 nm. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution, mimicking a physiological environment. nih.govnih.gov A suite of NMR experiments, including COSY, TOCSY, and NOESY, is used to obtain through-bond and through-space correlations between protons.

For a peptide containing Fmoc-O-benzyl-alpha-methyl-L-Tyr, NMR analysis provides specific insights:

Nuclear Overhauser Effect (NOE): NOE data reveals through-space proximities between protons within a 5 Å radius. The presence or absence of specific NOE signals (e.g., between backbone amide protons (NH-NH) or between a side chain and the backbone) helps define the secondary structure. nih.gov The steric hindrance from the α-methyl group is expected to produce a unique set of NOE constraints, locking the peptide into a more defined conformation.

Chemical Shifts: The chemical shifts of the α-protons (Hα) and amide protons are sensitive to the local electronic environment and thus to the secondary structure.

Coupling Constants: The ³J(HNHα) coupling constant, related to the φ dihedral angle by the Karplus equation, provides information about backbone torsion angles.

The introduction of an α-methyl group in place of the α-hydrogen prevents the use of some standard Hα-based analyses. However, it provides a new set of potential NOE correlations involving the methyl protons, which can be crucial for defining the local conformation. Studies on other α-methylated amino acids confirm that NMR is essential for elucidating the specific turn or helical structures they induce. nih.govnih.govusm.edu

X-ray crystallography provides an atomic-resolution view of the peptide's conformation in the solid state. nih.gov This technique is invaluable for determining precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the preferred conformation. While obtaining suitable crystals of peptides can be challenging, the introduction of conformationally constrained residues like α-methyl-tyrosine can sometimes facilitate crystallization by reducing the molecule's flexibility. acs.org

The crystal structure of a peptide with this compound would definitively reveal:

The backbone dihedral angles (φ, ψ), showing the extent of conformational restriction.

The side-chain rotameric state (χ angles).

The intermolecular interactions and packing within the crystal lattice.

Studies on peptides containing other α-methylated amino acids have shown that they adopt highly constrained conformations in the crystal state, often corresponding to β-turns or helical structures. nih.govacs.org The crystal structure of DL-alpha-methyltyrosine itself provides foundational data on the intrinsic bond angles and lengths of this modified residue. researchgate.net

Influence of α-Methylation on Tyrosine Side-Chain Conformation (χ Angles)

The conformation of the tyrosine side chain is described by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). In unmethylated tyrosine, the most favored conformations for χ1 are the staggered rotamers: gauche(+) (-60°), trans (180°), and gauche(-) (+60°). nih.govexpasy.org

| Dihedral Angle | Description | Typical Values for L-Tyrosine | Expected Influence of α-Methylation |

| χ1 | Rotation around the Cα-Cβ bond | gauche(+) (-60°), trans (180°), gauche(-) (+60°) | Rotation is highly restricted due to steric clash between the α-methyl group and the side chain/backbone. A strong preference for a single rotameric state is expected. |

| χ2 | Rotation around the Cβ-Cγ bond | ~ +/-90° (to avoid eclipsed conformation) | Rotation may be further constrained due to the fixed orientation imposed on the Cβ atom by the restricted χ1 angle. |

Impact on Peptide Backbone Conformations (φ, ψ Angles)

Perhaps the most significant consequence of α-methylation is the severe restriction of the peptide backbone's conformational freedom, defined by the Ramachandran dihedral angles φ (C'-N-Cα-C') and ψ (N-Cα-C'-N). In a standard L-amino acid, broad regions of the Ramachandran plot are accessible, allowing for α-helical, β-sheet, and other conformations.

The substitution of the α-hydrogen with a larger methyl group introduces substantial steric bulk, rendering most of the φ,ψ conformational space inaccessible. nih.gov For α-methylated amino acids, the allowed regions in the Ramachandran plot are dramatically reduced to small islands, typically corresponding to right- or left-handed helical conformations. kennesaw.edunih.gov

X-ray crystallographic studies of peptides containing Cα-methylated residues have confirmed this, showing that they adopt highly restricted backbone dihedral angles. acs.org For example, a Cα-methyl-phenylalanine residue in one study adopted a conformation with φ and ψ angles of approximately -171° and -161°, respectively, which is at the very edge of the allowed region for β-strand structures. acs.org This conformational rigidity is critical for designing peptides that adopt a specific and stable secondary structure, a property that also enhances resistance to proteolytic degradation. nih.gov

| Secondary Structure | Typical φ Angle (L-amino acid) | Typical ψ Angle (L-amino acid) | Allowed (φ, ψ) for α-Methyl-L-Tyr |

| Right-handed α-helix | -57° | -47° | Highly restricted, typically near (-60°, -40°) |

| Parallel β-sheet | -119° | +113° | Generally inaccessible |

| Anti-parallel β-sheet | -139° | +135° | Generally inaccessible |

| Left-handed α-helix | +57° | +47° | Accessible, typically near (+60°, +40°) |

Conformational Dynamics of Peptides Containing α-Methyl-L-Tyrosine Derivatives

The conformational dynamics of a peptide refer to its flexibility and the range of structures it can adopt in solution. Peptides composed of natural α-amino acids often exist as an ensemble of rapidly interconverting conformations, which can be detrimental to biological activity if a specific structure is required for receptor binding.

The incorporation of Fmoc-O-benzyl-alpha-methyl-L-tyrosine drastically reduces these conformational dynamics. The steric constraints imposed by the α-methyl group, as detailed above, effectively "lock" the peptide backbone into a much more limited conformational space. nih.govusm.edu This pre-organization into a defined secondary structure, such as a helix or a β-turn, reduces the entropic penalty that must be paid upon binding to a biological target, potentially leading to higher binding affinities. nih.gov The result is a more rigid, stable, and structurally well-defined molecule compared to its non-methylated counterpart. This reduction in flexibility is a primary reason for using α-methylated amino acids in the design of potent and selective peptide-based therapeutics. kennesaw.edu

Computational Chemistry and Molecular Modeling Studies

In Silico Design of Peptides with α-Methyl-L-Tyrosine

The design of peptides containing α-methyl-L-tyrosine leverages computational strategies to predict how this modification will influence the peptide's structure and function. The α-methyl group significantly restricts the conformational freedom around the alpha-carbon (Cα), favoring specific secondary structures, such as helices. nih.gov This steric hindrance can be exploited to pre-organize a peptide into a desired bioactive conformation, potentially increasing its binding affinity and stability. In silico approaches allow for the systematic evaluation of various sequences and conformations, accelerating the discovery of peptides with optimized therapeutic potential. researchgate.netnih.gov

A crucial step in peptide design is the exploration of its conformational space to identify low-energy, stable structures. For peptides with α-methyl-L-tyrosine, this involves mapping the potential energy surface as a function of dihedral angles. The Ramachandran plot for α-methylated amino acids is significantly more restricted than for their canonical counterparts, which limits the accessible conformations and can induce specific secondary structures. nih.govmdpi.com

Computational techniques like molecular mechanics and ab initio calculations are employed to perform conformational searches. researchgate.net These methods help determine energetically preferred conformations by systematically rotating the side chain torsion angles. researchgate.net The resulting conformational landscape provides a detailed picture of the peptide's structural preferences, which is essential for understanding its biological activity. nih.gov For instance, computational and biophysical studies on peptides with other aromatic non-coded amino acids have successfully deciphered their conformational landscapes, indicating that a helical conformation can extend throughout the peptide backbone. nih.gov

Table 1: Key Computational Methods in Conformational Analysis

| Method | Description | Application to α-Methylated Peptides |

|---|---|---|

| Ramachandran Maps | Plots the sterically allowed values for the backbone dihedral angles (φ and ψ) of an amino acid residue. | Determines the restricted conformational space imposed by the α-methyl group, predicting favored secondary structures. mdpi.comresearchgate.net |

| Molecular Mechanics (MM) | Uses classical physics to model the potential energy surface of a molecule. | Performs rapid conformational searches and energy calculations for large peptide systems. researchgate.net |

| Ab Initio Calculations | Solves the Schrödinger equation to determine the electronic structure of a molecule from first principles, without empirical data. | Provides highly accurate energy calculations for determining the lowest energy conformations of a dipeptide or small peptide fragment. researchgate.net |

| Chemical Shift Index (CSI) | An empirical method that uses the deviation of CαH chemical shifts from random coil values to infer secondary structure from NMR data. | Complements computational studies by providing experimental evidence for predicted helical or other ordered structures in solution. nih.gov |

Accurate molecular simulations rely on robust force fields, which are sets of parameters describing the potential energy of a system. Standard force fields like AMBER and CHARMM are parameterized for the 20 proteinogenic amino acids, but they often lack parameters for modified residues like α-methyl-L-tyrosine. acs.orgacs.org Consequently, the development and refinement of force field parameters for non-canonical amino acids (NCAAs) are critical for reliable in silico studies. nih.govacs.org

The process typically involves deriving charge parameters using quantum mechanical calculations, often with the Restrained Electrostatic Potential (RESP) fitting approach. acs.orgacs.org These ab initio derived parameters can then be made compatible with existing force fields, such as AMBER's ff03. acs.org The validation of these new parameters is essential and can be done by comparing computational results with experimental data, such as conformational energies or binding affinities. acs.orgresearchgate.net The availability of well-parameterized force fields enables researchers to accurately model peptides containing α-methylated residues and to discriminate the subtle differences in interactions that govern their biological function. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. tufts.edunih.gov For peptides containing Fmoc-O-benzyl-alpha-methyl-L-tyrosine, MD simulations provide atomic-level insights into their dynamic behavior, conformational flexibility, and interactions with other molecules, such as proteins or membranes. nih.govethz.chresearchgate.net

Studies on peptides with unnatural amino acids have shown that MD simulations can successfully reproduce experimentally observed structures, such as β-hairpins or dimers. researchgate.net Analysis of the simulation trajectories can quantify the stability of secondary structures, like α-helices, and identify the specific intramolecular hydrogen bonds that maintain them. nih.gov For tyrosine-containing peptides, simulations can also shed light on local interactions, such as those between the aromatic ring and other residues, which can influence the conformational tendencies of the polypeptide chain. nih.gov The reduced flexibility observed in simulations of α-methylated peptides is a key factor contributing to their increased resistance to proteolysis. nih.gov

Understanding how a modified peptide interacts with its biological target is fundamental to drug design. MD simulations allow for the detailed analysis of peptide-protein complexes at an atomic level. researchgate.netwwu.edu These simulations can predict the binding mode of a peptide to a protein receptor, identify the key amino acid residues involved in the interaction, and calculate the binding free energy. nih.govnih.gov

For instance, simulations can reveal how the O-benzyl-tyrosine side chain fits into a binding pocket and the nature of its interactions (e.g., hydrophobic, π-π stacking) with protein residues. acs.org By comparing the interactions of modified versus unmodified peptides, researchers can gain insights into why the incorporation of α-methyl-L-tyrosine might enhance binding affinity or specificity. acs.org MD simulations have been used to show that peptides containing unnatural amino acids can form stable complexes with proteins, indicating their potential as inhibitors of protein-protein interactions. researchgate.net Furthermore, simulations can explore the entire process of ligand binding or unbinding, revealing potential pathways for a peptide to enter or exit a receptor's active site, which is crucial for understanding the kinetics of the interaction. nih.gov

Table 2: MD Simulation Analysis of a Hypothetical α-Methyl-Tyr Peptide-Protein Complex

| Analysis Type | Metric | Finding | Implication |

|---|---|---|---|

| Binding Stability | Root Mean Square Deviation (RMSD) | Low RMSD values for the peptide backbone over a 100 ns simulation. nih.gov | The peptide forms a stable complex with the target protein. |

| Key Interactions | Hydrogen Bond Analysis | Persistent hydrogen bonds observed between the peptide's backbone and protein side chains. | Specific polar interactions contribute significantly to binding affinity. |

| Side Chain Interactions | Radial Distribution Function (RDF) | High peak for the distance between the benzyl (B1604629) group of Tyr and a hydrophobic pocket in the protein. | Strong hydrophobic and potential π-π stacking interactions anchor the peptide in the binding site. acs.org |

| Binding Free Energy | MM-PBSA/GBSA Calculation | Negative binding free energy (-ΔG), indicating a favorable interaction. nih.gov | The complex is thermodynamically stable, suggesting strong binding affinity. |

| Flexibility Analysis | Root Mean Square Fluctuation (RMSF) | Reduced fluctuations in the peptide's binding region compared to the unbound state. nih.gov | The peptide adopts a more rigid conformation upon binding to the protein. |

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) and combined QM/Molecular Mechanics (QM/MM) calculations offer a high level of theory to investigate the electronic properties and chemical reactivity of molecules. nih.govacs.org For α-methyl-L-tyrosine, these methods can provide fundamental insights that are not accessible with classical force fields.

QM calculations, particularly using Density Functional Theory (DFT), can be used to accurately determine the molecule's geometry, vibrational frequencies, and electronic structure. researchgate.netresearchgate.net This information is vital for understanding the intrinsic properties of the modified amino acid and for parameterizing more efficient classical force fields. rsc.org For example, DFT can elucidate the impact of the α-methyl and O-benzyl groups on the electron distribution within the tyrosine ring and its reactivity. researchgate.net

QM/MM methods are particularly powerful for studying enzymatic reactions or interactions in a biological environment. nih.govacs.org In this approach, the reactive center (e.g., the α-methyl-L-tyrosine residue and its immediate interacting partners) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a computationally less expensive MM force field. acs.org This hybrid approach has been used to study the oxidation of tyrosine residues and the transfer of protons in enzymatic reactions, revealing details about transition states and reaction pathways. nih.gov Such calculations could be applied to understand the metabolic stability of peptides containing α-methyl-L-tyrosine or to model potential covalent interactions with a target protein.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

While specific Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on Fmoc-O-benzyl-alpha-methyl-L-Tyr are not extensively documented in publicly available literature, the principles of QSAR and cheminformatics are broadly applicable. Such studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity.

In a hypothetical QSAR study involving peptides containing this compound, the unique structural features of this amino acid derivative would be encoded by various molecular descriptors. These descriptors quantify physicochemical properties and are used as variables to predict activity.

Key Molecular Descriptors for this compound:

Hydrophobicity: The large, nonpolar fluorenyl (from the Fmoc group) and benzyl moieties significantly increase the hydrophobicity of the amino acid. This would be captured by descriptors like the logarithm of the partition coefficient (logP).

Steric Properties: The bulk of the Fmoc and O-benzyl groups, along with the α-methyl group, introduces significant steric hindrance. Descriptors such as molar refractivity (MR) and topological indices would quantify these spatial characteristics. The α-methylation restricts the conformational flexibility of the peptide backbone, a crucial factor in its biological function.

Electronic Properties: The aromatic systems of the fluorenyl and benzyl groups contribute to the electronic profile of the molecule, influencing potential π-π stacking interactions with protein targets. Electronic descriptors derived from quantum mechanics calculations could be used to model these effects. byu.eduresearchgate.net

A typical QSAR analysis would involve synthesizing a series of peptides where the this compound residue is systematically modified, and their biological activities are measured. The resulting data would be used to develop a predictive model.

Illustrative QSAR Descriptor Table for Tyrosine Analogs

| Compound/Residue | Molecular Weight ( g/mol ) | Predicted logP | Molar Refractivity (ų) |

| L-Tyrosine | 181.19 | -1.45 | 48.5 |

| O-benzyl-L-Tyr | 271.31 | 1.85 | 80.2 |

| alpha-methyl-L-Tyr | 195.22 | -1.10 | 53.1 |

| This compound | 581.67 | 6.50 | 165.7 |

Note: The values in this table are illustrative approximations to demonstrate the relative differences between the compounds and are not from a specific experimental study.

Cheminformatics platforms would be essential for managing the chemical information, calculating descriptors, and building the statistical models (e.g., multiple linear regression, partial least squares, or machine learning algorithms) that constitute the QSAR. nih.gov

Peptide Docking and Binding Affinity Prediction

Peptide docking is a computational technique used to predict the binding mode and affinity of a peptide to a protein target. For a peptide incorporating this compound, docking simulations would provide critical insights into how this bulky, non-natural amino acid influences the interaction with a receptor's binding pocket. nih.gov

The process involves using scoring functions to evaluate various possible conformations and orientations of the peptide within the protein's active site. nih.govmdpi.com The large and rigid Fmoc protecting group, if present in the final peptide, would be expected to have a dominant effect on the docking outcome. However, it is typically removed after synthesis. The remaining O-benzyl-alpha-methyl-L-Tyr residue would still present unique steric and hydrophobic features that differ significantly from natural tyrosine.

Molecular dynamics (MD) simulations are often used in conjunction with docking to refine the predicted binding poses and to calculate binding free energies, offering a more accurate prediction of binding affinity. nih.govnih.gov These simulations model the atomic movements over time, providing a dynamic picture of the peptide-protein complex. nih.gov

Key Considerations for Docking Studies:

Force Field Parameterization: Accurate modeling of non-natural amino acids like O-benzyl-alpha-methyl-L-Tyr requires appropriate force field parameters, which may need to be specifically developed or validated. byu.eduresearchgate.net

Receptor Flexibility: Allowing for flexibility in the protein's binding site (induced fit docking) is crucial to accommodate the bulky side chain of the modified tyrosine.

Interaction Analysis: Post-docking analysis would focus on identifying key interactions, such as hydrophobic contacts from the benzyl group and potential hydrogen bonds, that contribute to binding stability. mdpi.com

Recent advances in computational biology, including machine learning and deep learning models like AlphaFold, are enhancing the ability to predict the structures of proteins and their complexes with peptides, including those with unnatural amino acids. nih.govbiorxiv.orgelsevierpure.com These tools can provide more accurate starting structures for docking and simulation studies.

Illustrative Docking Results for a Hypothetical Peptide-Protein Complex

| Peptide | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues of the Protein | Predicted Interactions with O-benzyl-alpha-methyl-L-Tyr |

| Peptide with L-Tyr | Example Kinase | -8.5 | Phe12, Leu25, Val30 | π-π stacking with Phe12, Hydrophobic contact with Leu25 |

| Peptide with O-benzyl-alpha-methyl-L-Tyr | Example Kinase | -10.2 | Phe12, Leu25, Val30, Trp88 | Enhanced hydrophobic interactions with Leu25, Val30, and Trp88 due to the benzyl group |

Note: This table is for illustrative purposes only and represents hypothetical data from a computational docking experiment.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes for α-Methylated Tyrosine Derivatives

The synthesis of α-methylated amino acids, including tyrosine derivatives, is a critical area of ongoing research. researchgate.netnih.gov While established methods exist, the development of more efficient, stereoselective, and scalable synthetic routes remains a priority. researchgate.net Current strategies often involve multi-step processes that can be time-consuming and may result in modest yields. nih.gov Future research will likely focus on catalytic asymmetric methods to introduce the α-methyl group with high enantiomeric purity, minimizing the need for chiral separations. Furthermore, the development of novel protecting group strategies that are orthogonal to standard peptide synthesis conditions will enhance the versatility of these building blocks. The exploration of enzymatic or chemo-enzymatic approaches could also offer more sustainable and efficient pathways to these valuable compounds. nih.gov

Integration with Advanced Peptide Ligation Strategies (e.g., Native Chemical Ligation)

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining unprotected peptide segments. nih.gov However, the presence of sterically hindered amino acids, such as α-methylated residues, at the ligation junction can significantly slow down or even prevent the reaction. rsc.orgnih.govsquarespace.com Overcoming this limitation is a key challenge.

Future research will focus on developing new ligation auxiliaries and strategies to facilitate the coupling of peptides containing α-methyl-L-tyrosine and other sterically demanding residues. nih.govsquarespace.com This may include the use of more reactive thioester precursors or the development of novel linker technologies that can bring the reactive termini into close proximity, thereby increasing the effective molarity and accelerating the ligation reaction. The substitution of sulfur with selenium to create more reactive selenoesters is one promising avenue being explored to enhance ligation efficiency at sterically hindered junctions. nih.govsquarespace.comacs.org

High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

The incorporation of α-methylated amino acids like Fmoc-O-benzyl-alpha-methyl-L-tyrosine into peptide libraries offers a powerful approach for discovering new therapeutic leads. nih.govnih.govimperial.ac.uk Combinatorial chemistry, coupled with high-throughput screening (HTS), allows for the rapid synthesis and evaluation of vast numbers of diverse peptide analogues. americanpeptidesociety.org

The unique conformational constraints imposed by α-methylation can lead to peptides with improved binding affinities and specificities for their biological targets. rsc.org Future efforts in this area will likely involve the development of more sophisticated library designs that systematically explore the impact of α-methylation at different positions within a peptide sequence. americanpeptidesociety.org Additionally, advancements in screening technologies, such as fluorescence-activated cell sorting (FACS) and other microfluidic-based platforms, will enable the screening of even larger and more complex libraries, accelerating the identification of promising drug candidates. nih.govarxiv.orgresearchgate.net

Advanced Computational Methods for De Novo Peptide Design

Computational methods are becoming increasingly indispensable in the rational design of peptides with desired structures and functions. units.itmit.eduresearchgate.net For peptides containing non-canonical amino acids like α-methyl-L-tyrosine, computational tools can predict the conformational effects of the modification and guide the design of peptides with enhanced properties. meilerlab.orgnih.gov

Future research will focus on refining force fields and algorithms to more accurately model the behavior of α-methylated residues within a peptide chain. units.it This will enable more reliable predictions of peptide structure, stability, and binding affinity. De novo peptide design algorithms will increasingly incorporate α-methylated amino acids and other non-canonical building blocks to expand the accessible chemical space for therapeutic peptide development. nih.govresearchgate.net These computational approaches, when integrated with experimental validation, will significantly streamline the design process and increase the success rate of developing novel peptide-based drugs.

Exploration of α-Methyl-L-Tyrosine in Bio-inspired Materials Science

The self-assembly of peptides into well-defined nanostructures is a burgeoning field with applications in materials science, nanotechnology, and medicine. The incorporation of α-methyl-L-tyrosine into peptide sequences can influence their self-assembly behavior, leading to the formation of novel biomaterials with unique properties.

The conformational rigidity imparted by the α-methyl group can promote the formation of stable secondary structures, such as α-helices, which can then assemble into higher-order structures like fibers, ribbons, and hydrogels. nih.gov Future research will explore how the strategic placement of α-methyl-L-tyrosine within a peptide sequence can be used to control the morphology and mechanical properties of the resulting biomaterials. arxiv.orgresearchgate.net These materials could find applications as scaffolds for tissue engineering, drug delivery vehicles, or components of biosensors.

Mechanistic Studies of Conformational Effects on Biological Recognition

A fundamental understanding of how the conformational constraints imposed by α-methylation influence molecular recognition is crucial for the rational design of bioactive peptides. The α-methyl group restricts the accessible dihedral angles of the peptide backbone, effectively "locking" the peptide into a specific conformation. rsc.org

Future research will employ a combination of experimental techniques, such as NMR spectroscopy and X-ray crystallography, and computational methods to elucidate the precise structural consequences of α-methylation. rsc.orgacs.org These studies will aim to understand how the pre-organization of a peptide's conformation by α-methylation enhances its binding to a biological target. rsc.org A deeper mechanistic understanding will enable the more strategic use of α-methyl-L-tyrosine and other conformationally constrained amino acids to create peptides with superior affinity, selectivity, and biological activity.

Q & A

Basic: What are the roles of the Fmoc and benzyl protecting groups in Fmoc-O-benzyl-alpha-methyl-L-Tyr during peptide synthesis?

Methodological Answer:

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) . The O-benzyl group shields the hydroxyl moiety of the tyrosine side chain, preventing undesired side reactions (e.g., oxidation or branching) during coupling steps. After chain assembly, the benzyl group is typically removed via hydrogenolysis or strong acids (e.g., TFA). This dual protection strategy ensures orthogonal deprotection, critical for synthesizing complex peptides .

Basic: What purification methods are recommended for this compound, and how are they optimized?

Methodological Answer:

Purification often involves flash chromatography (10–45% EtOAc in hexane with 0.25% acetic acid) to resolve polar byproducts . For higher purity, reverse-phase HPLC (C18 column, gradient: 5–95% acetonitrile in 0.1% TFA) is used. Critical parameters include:

- Solvent system : Acetic acid minimizes tailing by protonating carboxylic acid groups.

- Detection : UV absorption at 265 nm (Fmoc chromophore) .

- Lyophilization : Post-HPLC fractions are freeze-dried to recover the compound as a stable powder .

Advanced: How can researchers minimize racemization of this compound during coupling reactions?

Methodological Answer:

Racemization is mitigated by:

- Low-temperature coupling : Conduct reactions at 0–4°C to reduce base-catalyzed epimerization .

- Coupling agents : Use HOBt/DIC or Oxyma Pure/EDC instead of carbodiimides alone, which generate less acidic byproducts .

- Short reaction times : Monitor via TLC or HPLC to prevent prolonged exposure to basic conditions.

- Steric hindrance : The α-methyl group in the tyrosine backbone inherently reduces racemization risk by restricting conformational flexibility .

Advanced: What strategies resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Yield discrepancies often arise from:

Validate each step via ¹H-NMR (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) and LC-MS to confirm intermediate integrity .

Advanced: How does the α-methyl substitution in this compound influence peptide conformational stability?

Methodological Answer:

The α-methyl group:

- Restricts backbone torsion angles : Limits φ/ψ flexibility, favoring helical or β-sheet conformations in peptides .

- Enhances protease resistance : Steric hindrance reduces cleavage by chymotrypsin-like enzymes .

- Impacts solubility : Hydrophobicity increases, requiring DMF or DMSO as co-solvents in aqueous buffers .

Experimental validation via circular dichroism (CD) and molecular dynamics (MD) simulations is recommended to quantify conformational effects .

Basic: What are the storage and stability guidelines for this compound?

Methodological Answer:

- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation and hydrolysis .

- Stability :

- Quality checks : Monitor via HPLC every 6 months; ≥95% purity is required for reproducible synthesis .

Advanced: How can researchers troubleshoot low coupling efficiency of this compound in automated SPPS?

Methodological Answer:

- Step 1 : Confirm resin swelling (30 min in DCM/DMF) to ensure accessibility of reactive sites .

- Step 2 : Use double coupling (2 × 30 min) with 3-fold excess of amino acid and PyBOP/HOBt activation .

- Step 3 : Test for Fmoc deprotection completeness via UV-Vis (301 nm absorbance of dibenzofulvene-piperidine adduct) .

- Step 4 : Replace aged coupling reagents; EDC and HOBt degrade after 6 months .

Basic: What analytical techniques confirm the identity and purity of this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm) and benzyl methylene (δ 4.8–5.1 ppm) .

- HRMS : Exact mass (±5 ppm) confirms molecular formula (e.g., C₃₄H₃₂N₂O₆ requires [M+H]⁺ = 565.2285) .

- HPLC : Purity ≥98% with a single peak at λ = 265 nm .

Advanced: What are the implications of O-benzyl vs. O-tert-butyl protection for tyrosine derivatives in peptide synthesis?

Methodological Answer:

Select based on peptide sequence: Use O-benzyl for peptides without sulfur-containing residues; O-tert-butyl for hydrogen-sensitive contexts .

Advanced: How can computational modeling aid in designing peptides incorporating this compound?

Methodological Answer:

- Docking studies : Predict binding affinity using AutoDock Vina or Schrödinger Suite, leveraging the α-methyl group’s steric effects .

- MD simulations : Analyze conformational stability in explicit solvent (e.g., TIP3P water model) for 100+ ns trajectories .

- QM/MM calculations : Assess electronic effects of the benzyl group on tyrosine’s pKa and redox behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.